molecular formula C24H25N5O2 B2829138 8-(2,5-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione CAS No. 923463-10-9

8-(2,5-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione

Cat. No. B2829138
CAS RN: 923463-10-9
M. Wt: 415.497
InChI Key: XTGLMPZZEBINBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,5-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study conducted by Zagórska et al. (2009) explored the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, highlighting their potential as ligands for the 5-HT(1A) receptor and their anxiolytic-like and antidepressant activities in mice. The research suggests that derivatives linked to tricyclic compounds like theophylline remain promising for future research aimed at developing new derivatives with potential anxiolytic/antidepressant activity (Zagórska et al., 2009).

Anticancer Activity

  • A study presented by Zagórska et al. (2021) discusses the design, synthesis, and in vitro antiproliferative activity of hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety against selected cancer cell lines. Compound 4 was identified as highly effective against SW480, SW620, and PC3 cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Zagórska et al., 2021).

Receptor Affinity and Enzyme Activity

  • Research on the receptor affinity and enzyme activity of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines indicated the importance of structural features for receptor and enzyme activity. This study showcased the potential of these compounds for further modification and study, particularly for compound 5, which was noted for its promising structure (Zagórska et al., 2016).

Spectroscopic and Computational Analysis

  • Kumar and Bhaskar (2019) used spectroscopic and computational methods to examine the molecular geometry and electronic structure of 1-methyl-5,5-diphenylimidazolidine-2, 4-dione (methyl phenytoin), an impurity in the manufacture of the epileptic drug phenytoin. Their findings highlighted the molecule's potential stability and the significance of methyl substitution in reducing intermolecular hydrogen bonding, which is crucial for the anticonvulsant property (Kumar & Bhaskar, 2019).

properties

IUPAC Name

6-(2,5-dimethylphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-15-9-10-17(3)19(13-15)27-11-12-28-20-21(25-23(27)28)26(4)24(31)29(22(20)30)14-18-8-6-5-7-16(18)2/h5-10,13H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGLMPZZEBINBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,5-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione

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